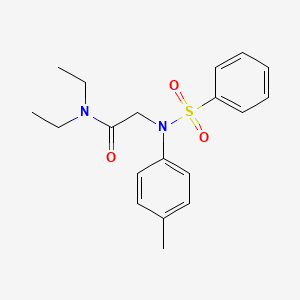
N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Vue d'ensemble
Description
N-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as MPAAH, is a hydrazide derivative that has gained attention due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it is believed to act through the inhibition of bacterial and fungal enzymes and the induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of human carbonic anhydrase II, which is involved in various physiological processes.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been found to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to possess antioxidant properties and to inhibit the formation of reactive oxygen species (ROS) in cells. Additionally, N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is its potent antimicrobial and anticancer activity. However, its low solubility in water and low stability in acidic and basic conditions may limit its use in certain experiments. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several potential future directions for research on N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. These include the development of novel formulations and delivery systems to improve its solubility and stability, the investigation of its potential as a synergistic agent in combination with other drugs, and the exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes.
In conclusion, N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a hydrazide derivative that has shown promising antimicrobial and anticancer activity. Its mechanism of action, biochemical and physiological effects, and potential future directions for research are areas of interest for scientific investigation. Further studies are needed to fully understand its potential therapeutic applications and to develop novel formulations and delivery systems for its use.
Applications De Recherche Scientifique
N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been studied for its potential therapeutic applications, including its antibacterial, antifungal, and anticancer properties. It has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has shown promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-20-12-6-4-5-11(9-12)10-15-16-13(18)14(19)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEMTDLQFFACCJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3865787.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3865796.png)
![methyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865799.png)
![N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide](/img/structure/B3865806.png)

![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3865821.png)



![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-phenylacetamide](/img/structure/B3865849.png)
![N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3865856.png)
![3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3865863.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3865868.png)